An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Bromo-THIQ HCl), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, provides a validated synthesis protocol via the Pictet-Spengler reaction, explores its characteristic spectroscopic signature, and offers an in-depth analysis of its chemical reactivity. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which enables the facile construction of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of this versatile intermediate.
Introduction and Strategic Importance
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional framework is ideal for presenting substituents in defined vectors to interact with biological targets. The introduction of a bromine atom at the 7-position, as in 7-Bromo-1,2,3,4-tetrahydroisoquinoline, transforms this simple scaffold into a powerful and versatile synthetic intermediate.[2]
The strategic importance of 7-Bromo-THIQ HCl lies in its bifunctional nature:
-
A Nucleophilic Secondary Amine: The nitrogen atom within the saturated ring is a reactive secondary amine, readily participating in N-alkylation, N-acylation, and other standard amine chemistries.
-
An Electrophilic Aryl Bromide: The bromine atom on the aromatic ring serves as an excellent handle for modern cross-coupling chemistry, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.
This dual reactivity allows for sequential or orthogonal functionalization, making it an invaluable precursor for building libraries of complex molecules for drug discovery, particularly in neuroscience research and oncology.[2] This guide will provide the technical foundation necessary to exploit these properties effectively.
Physicochemical and Structural Properties
7-Bromo-1,2,3,4-tetrahydroisoquinoline is most commonly supplied and used as its hydrochloride salt to improve stability, handling, and solubility in polar solvents. It typically appears as an off-white or light-yellow powder or crystalline solid.[2]
Chemical Structure
The fundamental structure consists of a benzene ring fused to a saturated piperidine ring, with a bromine substituent at the C7 position of the aromatic core.
Caption: Structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
Property Summary
The following table summarizes key identifying and physical properties. Note that some physical data, such as melting point, are more readily available for the free base and are provided for reference.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [1][3] |
| CAS Number | 220247-73-4 (Hydrochloride Salt) 17680-55-6 (Free Base) | [2][3][4] |
| Molecular Formula | C₉H₁₁BrClN | [3] |
| Molecular Weight | 248.55 g/mol | [2][3] |
| Appearance | Off-white to yellow powder or crystalline solid | [2] |
| Melting Point (Free Base) | 32-35 °C | [2][4] |
| Boiling Point (Free Base) | 282.9 ± 40.0 °C (Predicted) | [4] |
| Density (Free Base) | 1.428 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility (Free Base) | Insoluble in water | [4] |
| Solubility (HCl Salt) | Expected to be soluble in water and polar protic solvents like methanol and ethanol. |
Synthesis and Purification
The most common and efficient method for constructing the 7-bromo-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5][6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution to close the ring.[3][7][8]
For this specific target, the synthesis starts with 2-(3-bromophenyl)ethanamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 7-Bromo-THIQ HCl.
Detailed Experimental Protocol
Causality Note: This protocol is based on established Pictet-Spengler methodology and synthesis reports.[3][9] The use of a strong acid is critical to catalyze both the formation of the intermediate iminium ion and the subsequent electrophilic attack on the electron-rich aromatic ring.
Step 1: Pictet-Spengler Cyclization (Synthesis of Free Base)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(3-bromophenyl)ethanamine (1.0 eq).
-
Add a suitable solvent such as toluene or acetonitrile (approx. 0.2 M concentration).
-
Add aqueous formaldehyde (37 wt. %, 1.2 eq) to the mixture.
-
Carefully add concentrated sulfuric acid or hydrochloric acid (1.5 eq) dropwise while stirring. The reaction is exothermic.
-
Heat the reaction mixture to 60-80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Cool the mixture to room temperature and carefully quench by adding it to a stirred solution of aqueous sodium hydroxide (e.g., 2 M) until the pH is >10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking) to afford pure 7-bromo-1,2,3,4-tetrahydroisoquinoline as a light-yellow solid or oil.[9]
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
While stirring, add a solution of HCl in diethyl ether (e.g., 2 M) or gaseous HCl until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any excess acid or impurities.
-
Dry the solid under vacuum to yield 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride as a stable, off-white powder.
Spectroscopic Analysis
While public-domain spectra are not always available, the structure of 7-Bromo-THIQ HCl allows for a confident prediction of its key spectroscopic features.[10][11] These are essential for reaction monitoring and quality control.
-
¹H NMR: (Expected shifts in CDCl₃ or DMSO-d₆)
-
Aromatic Protons (3H): Signals expected in the δ 7.0-7.4 ppm range. One proton will appear as a singlet or a narrow doublet (H-8), one as a doublet (H-5), and one as a doublet of doublets (H-6), reflecting their coupling patterns.
-
Benzylic Protons (2H, C1-H₂): A singlet or AB quartet around δ 4.0-4.2 ppm.
-
Aliphatic Protons (4H, C3-H₂ & C4-H₂): Two distinct signals, likely triplets, in the δ 2.8-3.5 ppm range.
-
Amine Protons (2H, NH₂⁺): A broad singlet, typically downfield (>9 ppm for the HCl salt in DMSO), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine (C-7) which will appear around δ 120 ppm.
-
Aliphatic Carbons: Three signals are expected: the benzylic carbon (C-1) around δ 45-50 ppm, and the two other saturated carbons (C-3, C-4) in the δ 25-45 ppm range.
-
-
Mass Spectrometry (EI or ESI+):
-
The mass spectrum of the free base will show a characteristic molecular ion peak (M⁺) at m/z 211 and an M+2 peak at m/z 213 of nearly equal intensity (approx. 1:1 ratio). This isotopic signature is definitive proof of the presence of a single bromine atom.
-
Reactivity and Applications in Synthesis
The synthetic utility of 7-Bromo-THIQ HCl stems from the orthogonal reactivity of its two key functional groups. This allows for precise and strategic molecular elaboration.
Caption: Dual reactivity profile of the 7-Bromo-THIQ scaffold.
A. Reactions at the Secondary Amine
The secondary amine can be readily functionalized using standard organic chemistry techniques. Prior to reaction, the hydrochloride salt must be neutralized to the free base using a suitable base (e.g., NaHCO₃, Et₃N).
-
N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, ACN) yields N-substituted products.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, Et₃N) provides the corresponding N-amides.
-
Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an agent like sodium triacetoxyborohydride (STAB) is an effective method for N-alkylation.
B. Palladium-Catalyzed Cross-Coupling at the Aryl Bromide
This is the most powerful application of the molecule. The C-Br bond is readily activated by palladium(0) catalysts to participate in a wide range of C-C and C-N bond-forming reactions.
Representative Protocol: Suzuki-Miyaura Coupling Causality Note: The Suzuki reaction is a robust method for forming aryl-aryl bonds.[12][13][14] It requires a palladium catalyst, a phosphine ligand to stabilize the catalyst, a base to activate the boronic acid, and an appropriate solvent system.[15][16]
-
To a reaction vial, add 7-Bromo-THIQ HCl (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).
-
Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purify via standard methods (e.g., chromatography) to yield the 7-aryl-1,2,3,4-tetrahydroisoquinoline product.
Representative Protocol: Buchwald-Hartwig Amination Causality Note: This reaction is the premier method for forming aryl-amine bonds.[17][18][19] It requires a specific combination of a palladium source, a sterically hindered phosphine ligand (which facilitates the crucial reductive elimination step), and a strong, non-nucleophilic base.[20]
-
To an oven-dried reaction vial under an inert atmosphere (argon or nitrogen), add 7-Bromo-THIQ HCl (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).
-
Add a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Add the desired primary or secondary amine (1.1-1.3 eq).
-
Seal the vial and heat to 90-110 °C, stirring until the reaction is complete.
-
Cool the reaction, quench carefully with water, and perform a standard extractive workup.
-
Purify the crude product by column chromatography to obtain the 7-amino-substituted tetrahydroisoquinoline.
Safety and Handling
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical intermediate and must be handled with appropriate care in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful and an irritant. GHS hazard statements include:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Store locked up.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
-
References
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7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45073969 - PubChem. (n.d.). PubChem. [Link]
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. [Link]
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Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). J&K Scientific. [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
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7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem. (n.d.). PubChem. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Royal Society of Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Pictet Isoquinoline Synthesis. (n.d.). Name-Reaction.com. [Link]
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Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. [Link]
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Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic-Synthesis.org. [Link]
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Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines - ResearchGate. (2025, August 5). ResearchGate. [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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